PR-104

Vue d'ensemble

Description

PR-104 est un composé de la classe des prodrogues activées par l'hypoxie, qui est étudié comme un agent thérapeutique anticancéreux potentiel. Il s'agit d'un « pré-prodrug » ester phosphorique qui est rapidement converti en PR-104A dans l'organisme. PR-104A est ensuite métabolisé en agents de réticulation de l'ADN de moutarde azotée réactifs dans les tissus hypoxiques, tels que ceux trouvés dans les tumeurs solides .

Méthodes De Préparation

Voies de synthèse et conditions de réaction : PR-104 est synthétisé par une série de réactions chimiques impliquant la formation d'un ester phosphorique. La voie de synthèse implique généralement la réaction d'une moutarde de dinitrobenzamine avec un dérivé d'acide phosphorique dans des conditions contrôlées. Les conditions de réaction comprennent des températures, des solvants et des catalyseurs spécifiques pour garantir l'obtention du produit souhaité .

Méthodes de production industrielle : La production industrielle de this compound implique la mise à l'échelle du processus de synthèse en laboratoire. Cela comprend l'optimisation des conditions de réaction pour une production à grande échelle, la garantie de la pureté du produit final et la mise en œuvre de mesures de contrôle de la qualité. Le processus de production doit être conforme aux normes réglementaires pour garantir la sécurité et l'efficacité du composé .

Analyse Des Réactions Chimiques

Types de réactions : PR-104 subit plusieurs types de réactions chimiques, notamment la réduction et la réticulation de l'ADN. La réaction principale est la réduction de PR-104A en ses métabolites actifs, qui forment ensuite des liaisons croisées avec l'ADN dans les cellules hypoxiques .

Réactifs et conditions courants : La réduction de PR-104A se produit généralement dans des conditions hypoxiques, facilitée par des enzymes telles que la réductase aldo-céto 1C3. Les réactifs courants utilisés dans ces réactions comprennent des agents réducteurs et des enzymes spécifiques qui catalysent le processus de réduction .

Principaux produits formés : Les principaux produits formés à partir de la réduction de PR-104A sont des agents de réticulation de l'ADN de moutarde azotée réactifs. Ces agents sont hautement cytotoxiques et ciblent sélectivement les cellules tumorales hypoxiques, entraînant la mort cellulaire .

Applications de la recherche scientifique

This compound a plusieurs applications de recherche scientifique, en particulier dans le domaine de la thérapie du cancer. Il est étudié pour son potentiel à cibler les cellules tumorales hypoxiques, qui sont souvent résistantes aux thérapies conventionnelles. This compound est également étudié pour sa capacité à améliorer l'efficacité d'autres traitements anticancéreux, tels que la radiothérapie et la chimiothérapie .

Sa capacité à cibler sélectivement les cellules hypoxiques en fait un candidat prometteur pour diverses applications thérapeutiques .

Mécanisme d'action

This compound exerce ses effets par un mécanisme impliquant la réduction de PR-104A en agents de réticulation de l'ADN de moutarde azotée réactifs. Ces agents ciblent spécifiquement l'ADN des cellules tumorales hypoxiques, entraînant l'inhibition de la réparation et de la synthèse de l'ADN, l'arrêt du cycle cellulaire et l'apoptose dans les populations de cellules tumorales hypoxiques sensibles. L'enzyme réductase aldo-céto 1C3 joue un rôle crucial dans l'activation de PR-104A, même dans des conditions aérobies .

Applications De Recherche Scientifique

PR-104 has several scientific research applications, particularly in the field of cancer therapy. It is being investigated for its potential to target hypoxic tumor cells, which are often resistant to conventional therapies. This compound is also being studied for its ability to enhance the efficacy of other cancer treatments, such as radiation and chemotherapy .

Its ability to selectively target hypoxic cells makes it a promising candidate for various therapeutic applications .

Mécanisme D'action

PR-104 exerts its effects through a mechanism involving the reduction of PR-104A to reactive nitrogen mustard DNA crosslinking agents. These agents specifically target hypoxic tumor cell DNA, resulting in the inhibition of DNA repair and synthesis, cell-cycle arrest, and apoptosis in susceptible hypoxic tumor cell populations. The enzyme aldo-keto reductase 1C3 plays a crucial role in the activation of PR-104A, even under aerobic conditions .

Comparaison Avec Des Composés Similaires

PR-104 est unique parmi les prodrogues activées par l'hypoxie en raison de son mécanisme d'activation double. Alors que la plupart des prodrogues activées par l'hypoxie dépendent uniquement des conditions hypoxiques pour l'activation, PR-104A peut également être activé par l'enzyme réductase aldo-céto 1C3 dans des conditions aérobies. Ce mécanisme d'activation double améliore son efficacité et sa sélectivité pour les cellules tumorales hypoxiques .

Composés similaires :- Mitomycine C : Une autre prodrogue activée par l'hypoxie qui subit une bioréduction pour former des agents de réticulation de l'ADN.

- Apaziquone : Une prodrogue à base de quinone qui est sélectivement activée dans les cellules tumorales hypoxiques.

- Trétazicar : Un substrat d'aziridinyl dinitrobenzamine qui est activé par les enzymes NQO1 et NQO2 .

This compound se distingue par sa capacité à être activé à la fois dans des conditions hypoxiques et aérobies, ce qui en fait un agent anticancéreux polyvalent et puissant.

Activité Biologique

PR-104 is a bioreductive prodrug that is being investigated for its potential in cancer therapy, particularly due to its selective activation in hypoxic tumor environments. Upon administration, this compound is converted into its active form, PR-104A, which subsequently acts as a nitrogen mustard alkylating agent. This compound has garnered attention for its efficacy against various malignancies, especially those characterized by high levels of AKR1C3 expression and hypoxic conditions.

This compound operates through a unique mechanism that exploits the hypoxic microenvironment typical of many tumors. The drug is activated by reductive enzymes, primarily under low oxygen conditions, which enhances its cytotoxic effects on cancer cells while sparing normal tissues. In addition to hypoxia-dependent activation, this compound can also be activated by AKR1C3, an enzyme frequently overexpressed in several cancer types.

Key Metabolites

- PR-104A : The primary active metabolite that exhibits cytotoxic properties.

- PR-104H : A reduced form of PR-104A that contributes to its activity.

- PR-104M : Another metabolite involved in the drug's efficacy.

Preclinical Studies

Numerous studies have demonstrated the biological activity of this compound across various cancer models:

- Hepatocellular Carcinoma (HCC) :

-

Leukemia :

- In pediatric leukemia models, this compound exhibited high efficacy against T-cell acute lymphoblastic leukemia (T-ALL) compared to B-cell precursor acute lymphoblastic leukemia (BCP-ALL). This differential sensitivity is linked to the expression levels of AKR1C3, suggesting it may serve as a predictive biomarker for treatment response .

- Human vs. Murine Cells :

Efficacy Data Table

Clinical Implications

The promising preclinical data have led to early-phase clinical trials investigating the safety and efficacy of this compound in humans. A Phase I/II study indicated that patients with advanced leukemia exhibited measurable clinical responses to this compound treatment, particularly in hypoxic bone marrow environments .

Case Studies

One notable case involved a patient with advanced leukemia who experienced significant tumor reduction following treatment with this compound. The patient's tumor microenvironment was characterized by hypoxia, aligning with the drug's mechanism of action.

Propriétés

IUPAC Name |

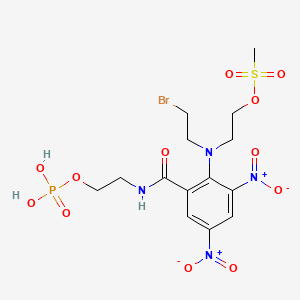

2-[N-(2-bromoethyl)-2,4-dinitro-6-(2-phosphonooxyethylcarbamoyl)anilino]ethyl methanesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20BrN4O12PS/c1-33(28,29)31-7-5-17(4-2-15)13-11(14(20)16-3-6-30-32(25,26)27)8-10(18(21)22)9-12(13)19(23)24/h8-9H,2-7H2,1H3,(H,16,20)(H2,25,26,27) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZSOKPMDWVRVMG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)OCCN(CCBr)C1=C(C=C(C=C1[N+](=O)[O-])[N+](=O)[O-])C(=O)NCCOP(=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20BrN4O12PS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001005607 | |

| Record name | 2-[(2-Bromoethyl){2-[(methanesulfonyl)oxy]ethyl}amino]-3,5-dinitro-N-[2-(phosphonooxy)ethyl]benzene-1-carboximidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001005607 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

579.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action |

PR-104 is a novel hypoxia-activated DNA cross-linking agent with marked activity against human tumor xenografts, both as monotherapy and combined with radiotherapy and chemotherapy. Upon intravenous administration, PR-104 is converted by systemic phosphatases to the alcohol intermediate PR-104A, which is reduced to form the active DNA-crosslinking mustard species hydroxylamine PR-104H intracellularly under hypoxic conditions. PR-104H specifically crosslinks hypoxic tumor cell DNA, resulting in the inhibition of DNA repair and synthesis, cell-cycle arrest, and apoptosis in susceptible hypoxic tumor cell populations while sparing normoxic tissues. | |

| Record name | PR-104 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB05968 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

851627-62-8 | |

| Record name | PR 104 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=851627-62-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | PR 104 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0851627628 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | PR-104 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB05968 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 2-[(2-Bromoethyl){2-[(methanesulfonyl)oxy]ethyl}amino]-3,5-dinitro-N-[2-(phosphonooxy)ethyl]benzene-1-carboximidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001005607 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PR-104 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V16D2ZT7DT | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.